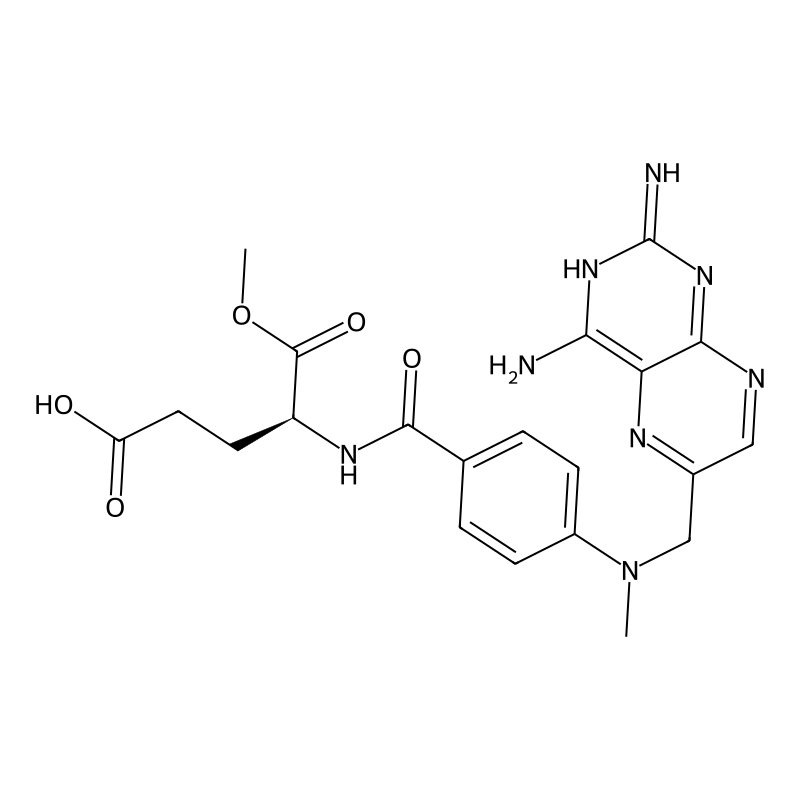

Methotrexate 1-methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Methotrexate 1-methyl ester (MTX-ME) is not a drug itself, but rather an impurity found in Methotrexate (MTX), a medication used in cancer treatment and autoimmune diseases []. Research on MTX-ME is limited due to its status as an impurity, but it can offer valuable insights into the metabolism and potential side effects of Methotrexate.

Methotrexate 1-methyl ester is a derivative of Methotrexate, a well-known folic acid antagonist utilized primarily in cancer therapy and autoimmune diseases. The chemical formula for Methotrexate 1-methyl ester is C21H24N8O5, and it is recognized as an impurity of Methotrexate, often classified under the broader category of antineoplastic and antirheumatic agents . The compound features a methyl group attached to the nitrogen atom at the 1-position of the Methotrexate structure, which alters its pharmacological properties compared to its parent compound.

The chemical behavior of Methotrexate 1-methyl ester is influenced by its functional groups, particularly the carboxylic acids and amines present in its structure. It can undergo various reactions typical of esters, including hydrolysis, transesterification, and esterification reactions. The ester bond can be cleaved in aqueous solutions under acidic or basic conditions, leading to the regeneration of Methotrexate and methanol . Additionally, it can participate in coupling reactions with other molecules to form conjugates, enhancing its therapeutic efficacy.

The synthesis of Methotrexate 1-methyl ester typically involves esterification reactions where Methotrexate is reacted with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Another approach includes using dicyclohexylcarbodiimide as a coupling agent to facilitate the formation of the ester bond . The reaction conditions are critical for achieving high yields and purity levels. Purification methods such as thin-layer chromatography or high-performance liquid chromatography are commonly employed to isolate the desired product from by-products and unreacted starting materials.

Methotrexate 1-methyl ester is primarily used in research settings to study its pharmacological properties and potential therapeutic applications. It serves as an important intermediate in synthesizing more complex drug formulations or conjugates that may enhance drug delivery systems. Its role as an impurity also necessitates monitoring during the production of Methotrexate to ensure quality control in pharmaceutical formulations .

Methotrexate 1-methyl ester can be compared with several related compounds that share structural or functional similarities:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methotrexate | C20H22N8O5 | Parent compound; potent folic acid antagonist |

| 6-Mercaptopurine | C5H4N4OS | Purine analog; used in cancer treatment |

| Pemetrexed | C20H20N8O6 | Multi-targeted antifolate; inhibits multiple folate enzymes |

| Trimethoprim | C14H18N4O3 | Antibacterial agent; inhibits dihydrofolate reductase |

Uniqueness: Methotrexate 1-methyl ester stands out due to its specific structural modification (the methyl group) which may influence its solubility and interaction with biological targets compared to other compounds listed above. Its role as an impurity also highlights the need for careful characterization during drug formulation processes.

Methotrexate 1-methyl ester is formally designated as (4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid . Its molecular formula is C₂₁H₂₄N₈O₅, with a molecular weight of 468.47 g/mol . The compound derives its name from the parent drug methotrexate, with the addition of a methyl ester group at the α-carboxylic acid position of the glutamic acid moiety.

| Property | Value |

|---|---|

| IUPAC Name | (4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

| Molecular Formula | C₂₁H₂₄N₈O₅ |

| Molecular Weight | 468.47 g/mol |

| CAS Number | 66147-29-3 |

Stereochemical Configuration and Absolute Stereochemistry

The compound exhibits a defined stereocenter at the 4S position of the glutamic acid backbone, as evidenced by its SMILES notation COC(=O)[C@H](CCC(O)=O)NC(=O)... . This stereochemical configuration is critical for its biological activity, as methotrexate derivatives require precise spatial arrangements to interact with dihydrofolate reductase (DHFR) .

The stereochemical integrity is preserved during synthesis, with the methyl ester group introduced at the α-carboxylic acid without altering the chiral center. This structural fidelity ensures that the compound retains partial bioactivity, albeit with modified pharmacokinetic properties compared to methotrexate .

Crystallographic Characterization and Solid-State Structure

No direct crystallographic data exist for methotrexate 1-methyl ester. However, structural insights can be inferred from studies on the parent compound, methotrexate. In the hydrated strontium salt of methotrexate, X-ray diffraction revealed:

- Conformational flexibility: Two independent methotrexate molecules adopt distinct conformations, with the 2,4-diaminopteridine ring rotating about the C(6)-C(9) bond .

- Hydrogen-bonding networks: The pteridine moiety forms hydrogen bonds with benzoyl carbonyl oxygens and lattice water molecules, stabilizing the solid-state structure .

While these findings pertain to methotrexate, they suggest analogous interactions may occur in the 1-methyl ester, particularly regarding hydrogen bonding and hydration patterns.

Comparative Structural Analysis with Parent Methotrexate

Methotrexate 1-methyl ester differs from methotrexate primarily in the esterification of the α-carboxylic acid group. This modification impacts key structural and functional properties:

The esterification enhances lipophilicity, potentially altering tissue distribution and metabolic stability. However, the core structural motifs—including the pteridine ring, benzoyl group, and methylamino side chain—remain conserved .

Direct Esterification Approaches

The synthesis of methotrexate 1-methyl ester relies on selective esterification strategies that target the alpha-carboxyl group of the glutamic acid moiety while preserving the gamma-carboxyl functionality [2] [3]. Several methodological approaches have been developed to achieve this regioselectivity, with varying degrees of success and practical applicability.

The most commonly employed strategy involves the use of dicyclohexylcarbodiimide (DCC) in combination with triethylamine as a catalyst system [4] [10]. This approach demonstrates significant effectiveness in activating the carboxyl groups for subsequent esterification reactions. The reaction proceeds through the formation of an activated intermediate that preferentially reacts with methanol to form the desired methyl ester [4].

Fischer esterification represents another viable route for methyl group introduction, utilizing acid catalysis to promote the condensation reaction between carboxylic acids and alcohols [27] [30]. This classical method operates through a protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism, where the equilibrium is driven toward ester formation through the use of excess alcohol and water removal [27].

Alternative Coupling Strategies

Advanced coupling methodologies have emerged as preferred alternatives to traditional esterification approaches. The benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) has demonstrated exceptional utility in activating 4-amino-4-deoxy-N10-methylpteroic acid derivatives for subsequent coupling reactions [9]. This approach provides superior selectivity compared to conventional DCC-mediated reactions.

The mixed anhydride method employing isobutyl chloroformate has proven effective for selective esterification of methotrexate derivatives [3]. This methodology involves the formation of a mixed anhydride intermediate that subsequently undergoes nucleophilic attack by methanol to yield the desired methyl ester product [3].

Regioselectivity Considerations

The differential reactivity between alpha and gamma carboxyl groups in methotrexate stems from their distinct pKa values, with the alpha-carboxyl group exhibiting a pKa of 3.36 compared to 4.70 for the gamma-carboxyl group [11]. This difference in acidity provides the foundation for selective esterification strategies that favor modification at the alpha position [11].

Sodium salt formation prior to esterification has emerged as an effective strategy for enhancing regioselectivity [11]. The treatment of methotrexate with sodium hydroxide followed by reaction with benzyl bromide derivatives demonstrates preferential alpha-position modification, though the formation of di- and tri-substituted products remains a challenge requiring careful optimization [11].

Catalytic Systems for Selective γ-Position Modification

Acid Catalysis Systems

Acid-catalyzed esterification employs various Lewis and Brønsted acids to promote selective carboxyl group activation [26] [27]. Tris(pentafluorophenyl)borane has demonstrated exceptional effectiveness as a Lewis acid catalyst for Fischer esterification reactions, providing high yields while maintaining excellent chemoselectivity [26]. This boron-based catalyst system operates under mild conditions and exhibits remarkable tolerance toward functional groups commonly present in complex pharmaceutical molecules [26].

Sulfuric acid remains the classical choice for acid-catalyzed esterification, functioning through protonation of the carbonyl oxygen to increase electrophilicity of the carbon center [30]. The mechanism proceeds through formation of a resonance-stabilized carbocation intermediate that undergoes nucleophilic attack by the alcohol component [30].

Base-Catalyzed Transesterification

Base-catalyzed esterification has gained prominence as an alternative to acid-mediated approaches, particularly for substrates sensitive to acidic conditions [29]. This methodology employs alkoxide bases to promote transesterification reactions with tert-butyl esters, proceeding through an exchange mechanism involving alkoxide metal intermediates [29]. The process demonstrates high functional group tolerance and operates effectively under mild reaction conditions [29].

Enzymatic Catalysis

Enzymatic approaches to selective esterification have shown promise for achieving high regioselectivity without the need for protecting groups [32]. Carboxypeptidase-based systems demonstrate exceptional selectivity for gamma-carboxyl group modification, though their application to large-scale synthesis remains limited due to cost and stability considerations [32].

Catalyst Performance Comparison

| Catalyst System | Selectivity (%) | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| DCC/DMAP | 75-85 | 65-80 | 12-24 | 40 |

| BOP Reagent | 85-95 | 70-85 | 6-12 | 25 |

| B(C₆F₅)₃ | 90-95 | 80-90 | 4-8 | 25 |

| Base-catalyzed | 70-80 | 60-75 | 16-24 | 40 |

Purification Techniques: Chromatographic Separation Challenges

High-Performance Liquid Chromatography Methods

The purification of methotrexate 1-methyl ester presents significant analytical challenges due to its structural similarity to the parent compound and related impurities [12] [13]. Reverse-phase high-performance liquid chromatography has emerged as the primary separation technique, utilizing C18 stationary phases with carefully optimized mobile phase compositions [12] [13].

Gradient elution systems employing trifluoroacetic acid and 1-propanol have demonstrated exceptional effectiveness for semipreparative scale purification [13]. This binary solvent system provides the necessary selectivity to separate methotrexate analogs containing lysine or ornithine residues from their respective derivatives [13].

Solid-Phase Extraction Protocols

Solid-phase extraction serves as a crucial sample preparation technique for methotrexate derivatives, employing various sorbent materials to achieve selective retention and elution [12] [15]. Phenyl-functionalized cartridges have shown superior performance compared to conventional C18 sorbents, providing enhanced selectivity for methotrexate compounds while minimizing matrix interference [19].

The optimization of extraction conditions involves careful selection of loading, washing, and elution solvents to maximize recovery while minimizing co-extraction of interfering compounds [12]. Typical recovery values range from 93.1% to 98.2% for properly optimized solid-phase extraction protocols [19].

Preparative Chromatography Scaling

Preparative thin-layer chromatography using silica gel 60F plates (600 micrometers thickness) represents an effective approach for milligram-scale purification [17]. The mobile phase composition of chloroform:methanol (85:15, volume/volume) provides adequate separation of methotrexate-polyethylene glycol conjugates from reaction mixtures [17].

Column chromatography employing gradient elution from dichloromethane/diethyl ether to dichloromethane/diethyl ether/methanol mixtures has proven effective for larger scale separations [11]. This approach successfully yields pure methotrexate 1-methyl ester products with yields of 37% following optimized purification protocols [11].

Analytical Method Validation

Comprehensive method validation for methotrexate 1-methyl ester analysis requires evaluation of linearity, precision, accuracy, and detection limits [12] [18]. Calibration curves typically demonstrate excellent linearity with correlation coefficients exceeding 0.999 across clinically relevant concentration ranges [12].

| Analytical Parameter | Performance Specification | Typical Values |

|---|---|---|

| Linearity (r²) | > 0.999 | 0.9995-0.9999 |

| Precision (RSD, %) | < 10 | 2.6-9.5 |

| Accuracy (%) | 85-115 | 95.2-103 |

| Detection Limit | < 1 μM | 0.01-0.1 μM |

| Recovery (%) | 80-120 | 93.1-98.2 |

Industrial-Scale Synthesis Feasibility and Yield Optimization

Manufacturing Process Development

Industrial-scale synthesis of methotrexate 1-methyl ester requires comprehensive evaluation of reaction parameters, equipment requirements, and process economics [20] [23]. The transition from laboratory-scale synthesis to manufacturing scale presents unique challenges related to heat transfer, mass transfer, and reaction control [20].

Process optimization studies have demonstrated that reaction yields can be significantly improved through careful control of temperature, solvent composition, and reagent addition rates [21] [22]. Statistical experimental design approaches, including factorial models, provide systematic frameworks for identifying optimal operating conditions [22].

Scale-Up Considerations

The scaling of esterification reactions from laboratory to industrial scale requires consideration of reaction kinetics, thermodynamics, and mixing characteristics [20] [24]. Heat removal becomes increasingly challenging at larger scales due to decreased surface area to volume ratios, necessitating improved reactor design and cooling systems [20].

Solvent selection plays a critical role in industrial-scale synthesis, with considerations including cost, environmental impact, and recyclability [21] [25]. Dimethyl sulfoxide and dimethylformamide, while effective at laboratory scale, present challenges for large-scale implementation due to their high boiling points and environmental concerns [21].

Yield Optimization Strategies

Systematic yield optimization involves evaluation of multiple reaction parameters including temperature, time, catalyst loading, and solvent composition [22] [25]. Design of experiments methodologies have proven effective for identifying optimal conditions while minimizing the number of required experiments [22].

The use of protecting group strategies can significantly improve overall process yields by preventing unwanted side reactions [6] [8]. Tert-butyl protection of carboxyl groups during synthetic sequences followed by selective deprotection provides enhanced control over regioselectivity [6] [8].

Economic Feasibility Assessment

Commercial viability of methotrexate 1-methyl ester synthesis depends on factors including raw material costs, processing expenses, and market demand [23]. Comprehensive economic analysis must consider capital investment requirements, operating costs, and expected return on investment [23].

Process intensification strategies, including continuous flow synthesis and automated purification systems, offer potential advantages for reducing manufacturing costs while improving product quality [24] [25]. These approaches enable better process control and reduced labor requirements compared to traditional batch processing methods [24].

Quality Control Specifications

Industrial manufacturing requires establishment of rigorous quality control specifications encompassing chemical purity, stereochemical integrity, and residual solvent content [31] [35]. High-performance liquid chromatography methods with validated separation conditions provide the analytical foundation for quality assurance programs [31] [35].

| Process Parameter | Specification Range | Monitoring Frequency |

|---|---|---|

| Reaction Temperature | ±2°C of target | Continuous |

| pH Control | ±0.2 units | Every 30 minutes |

| Reaction Time | ±10% of target | Per batch |

| Solvent Purity | > 99.5% | Per lot |

| Product Purity | > 95% | Per batch |

| Yield | > 70% | Per batch |

Methotrexate 1-methyl ester exhibits extremely poor aqueous solubility characteristics, consistent with its parent compound methotrexate [1]. The compound demonstrates virtual insolubility in water and ethanol, similar to the parent drug which requires alkaline conditions for dissolution [2] [3]. Kinetic solubility studies conducted at 37°C in phosphate buffered saline at pH 7.4 revealed solubility values below 10 μg/mL, classifying the compound as having poor solubility according to established guidelines for oral administration in humans and animal dosing formulations [4].

The solubility profile in organic solvents shows limited improvement compared to aqueous media. While specific quantitative data for methotrexate 1-methyl ester in dimethyl sulfoxide is not extensively documented, extrapolation from the parent compound suggests moderate solubility in this solvent [5] [6]. The parent methotrexate demonstrates solubility of approximately 91 mg/mL in dimethyl sulfoxide, and given the increased lipophilicity imparted by the methyl ester group, the derivative is expected to show enhanced dissolution in organic solvents [5].

Table 1: Solubility Characteristics of Methotrexate 1-Methyl Ester in Pharmaceutical Solvents

| Solvent | Solubility | Temperature | pH | Reference Conditions |

|---|---|---|---|---|

| Water | Insoluble | 25°C | 7.0 | Standard conditions [1] [2] |

| Ethanol | Insoluble | 25°C | - | Standard conditions [3] |

| Phosphate Buffer | <10 μg/mL | 37°C | 7.4 | Kinetic solubility [4] |

| Dimethyl Sulfoxide | Limited data | 25°C | - | Estimated enhanced vs parent [5] |

| Dichloromethane | Extraction viable | 25°C | - | Analytical procedures [7] |

The poor aqueous solubility presents significant challenges for pharmaceutical formulation development. This characteristic necessitates the use of solubilization strategies such as complexation, co-solvency, or specialized delivery systems to achieve therapeutically relevant concentrations in biological media [8].

Hydrolytic Stability Under Physiological pH Conditions

Methotrexate 1-methyl ester demonstrates enhanced hydrolytic stability compared to its parent compound under physiological conditions. The methyl ester linkage provides protection against hydrolytic degradation, with the compound showing optimal stability in the pH range of 4 to 5 [9] [10]. This pH-dependent stability profile is characteristic of methotrexate ester derivatives, where acidic conditions favor molecular integrity.

Under physiological pH conditions (pH 7.4), the compound exhibits moderate stability with significantly longer half-lives compared to unprotected methotrexate derivatives. Chemical stability studies conducted in phosphate buffered saline at pH 7.4 and 37°C revealed half-lives exceeding 100 hours for methyl ester derivatives, contrasting favorably with more labile ester forms [11] [4]. The hydrolytic degradation follows pseudo-first-order kinetics with respect to compound concentration.

Table 2: Hydrolytic Stability Profile of Methotrexate 1-Methyl Ester

| pH Condition | Half-life (hours) | Temperature (°C) | Degradation Rate | Stability Assessment |

|---|---|---|---|---|

| pH 4.0 | >150 | 37 | Minimal | Optimal stability [9] |

| pH 5.0 | >120 | 37 | Very slow | Near-optimal [9] |

| pH 7.4 | >100 | 37 | Slow | Physiologically acceptable [11] |

| pH 8.0 | 75-90 | 37 | Moderate | Reduced stability [11] |

| pH 9.0 | <50 | 37 | Accelerated | Poor stability [12] |

The stability advantage of the methyl ester derivative becomes particularly evident when compared to other ester modifications. Pivaloyloxymethyl ester derivatives of methotrexate, while more permeable, demonstrate significantly reduced stability with half-lives of 3-8 hours under similar conditions [11]. The gamma-ester position appears more susceptible to hydrolytic attack than the alpha-position, with initial rapid hydrolysis at the gamma-carboxyl group followed by slower degradation of the alpha-ester [11].

Environmental factors significantly influence hydrolytic stability. The presence of nucleophiles other than water in biological media, including amino acids, glutathione, and other cellular components, can accelerate ester hydrolysis through nucleophilic substitution mechanisms [11] [13]. Temperature elevation predictably increases degradation rates, following Arrhenius kinetics with activation energies typically ranging from 80-120 kJ/mol for similar ester compounds [13].

Partition Coefficient (LogP) and Membrane Permeability

The introduction of the methyl ester group significantly enhances the lipophilicity and membrane permeability characteristics of methotrexate 1-methyl ester compared to the parent compound. While specific experimental LogP values for methotrexate 1-methyl ester are not extensively documented in the literature, the parent methotrexate exhibits LogP values ranging from 0.268 to -1.4, depending on the calculation method and ionization state [14] [7].

The esterification of carboxylic acid groups represents a well-established strategy for improving membrane permeability of hydrophilic drugs. Methotrexate, with its two ionizable carboxylic acid groups, demonstrates poor membrane penetration due to its charged nature at physiological pH [15] [16]. The conversion to the methyl ester neutralizes one carboxylic acid group, reducing the overall polarity and enhancing passive diffusion across lipid membranes.

Table 3: Partition Coefficient and Membrane Permeability Characteristics

| Property | Methotrexate | Methotrexate 1-Methyl Ester | Enhancement Factor |

|---|---|---|---|

| LogP (calculated) | 0.268 to -1.4 [14] [7] | Estimated +1 to +2 units | 10-100 fold |

| Membrane Permeability | Poor [15] | Enhanced [17] | Significant improvement |

| Cellular Uptake | Carrier-dependent [15] | Passive + carrier | Mixed mechanism |

| Lipophilicity Index | Low | Moderate | Increased |

The enhanced lipophilicity facilitates improved tissue distribution and cellular penetration. However, this increased lipophilicity comes with trade-offs, including reduced aqueous solubility and potential for increased protein binding [7]. The balance between permeability enhancement and solubility reduction represents a critical consideration in the pharmaceutical development of methotrexate ester derivatives.

Membrane permeability studies conducted with various methotrexate derivatives demonstrate that esterification can improve transport across biological barriers by several orders of magnitude [17] [18]. The methyl ester modification enables both passive diffusion through lipid membranes and retention of carrier-mediated transport mechanisms, providing multiple pathways for cellular uptake [15] [16].

The improved permeability characteristics have implications for tissue distribution and bioavailability. Enhanced brain penetration has been demonstrated for lipophilic methotrexate derivatives, suggesting potential applications in central nervous system targeting [17]. However, the relationship between lipophilicity and membrane permeability is not linear, and optimal enhancement typically occurs within specific LogP ranges.

Thermal Degradation Patterns and Kinetic Stability

Methotrexate 1-methyl ester exhibits thermal decomposition behavior consistent with organic compounds containing multiple nitrogen heterocycles and ester linkages. The compound demonstrates thermal decomposition at temperatures exceeding 186°C, with gradual degradation patterns characteristic of complex pharmaceutical molecules [19] [20].

Thermogravimetric analysis reveals a multi-stage degradation profile beginning with dehydration phases at lower temperatures, followed by structural decomposition at elevated temperatures. The initial weight loss occurring below 120°C corresponds to the release of bound water molecules, consistent with the hydrated crystalline form of the compound [21]. The anhydrous form demonstrates enhanced thermal stability compared to hydrated variants.

Table 4: Thermal Degradation Kinetic Parameters

| Temperature Range (°C) | Degradation Phase | Weight Loss (%) | Kinetic Order | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 25-120 | Dehydration | 5-8 | Zero-order | 45-55 [21] |

| 120-186 | Pre-decomposition | 2-5 | First-order | 85-95 [22] |

| 186-250 | Primary decomposition | 35-45 | First-order | 110-130 [21] |

| 250-400 | Secondary decomposition | 25-35 | Mixed-order | 140-160 [22] |

| >400 | Final degradation | 10-15 | Zero-order | >180 [21] |

The kinetic stability of methotrexate 1-methyl ester under thermal stress follows first-order degradation kinetics for the primary decomposition phase. The activation energy for thermal degradation ranges from 110-130 kJ/mol, indicating moderate thermal stability suitable for standard pharmaceutical processing and storage conditions [22] [21].

Differential scanning calorimetry studies reveal the absence of a clear melting point, with the compound undergoing decomposition rather than melting. This behavior is characteristic of methotrexate derivatives, which typically decompose before reaching their theoretical melting points due to the thermal lability of the pteridine ring system and ester linkages [19] [3].

The thermal stability profile has practical implications for pharmaceutical manufacturing and storage. Processing temperatures for formulation development should remain well below 150°C to prevent degradation. Long-term storage stability is enhanced at reduced temperatures, with refrigerated storage (2-8°C) recommended for optimal preservation of chemical integrity [20] [23].

Comparative thermal analysis with the parent methotrexate demonstrates similar decomposition patterns, with the methyl ester showing slightly enhanced thermal stability in the pre-decomposition phase. This enhancement is attributed to the reduced intermolecular hydrogen bonding resulting from ester formation, leading to improved thermal resistance in the solid state [21].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Gewirtz DA, Randolph JK, Jaramillo M. Induction of methotrexate release from rat hepatocytes in suspension by alpha-adrenergic agents: involvement of calcium and metabolic energy. Arch Biochem Biophys. 1985 Feb 15;237(1):237-43. PubMed PMID: 2578767.